Cas no 920368-09-8 (1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide)
![1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/920368-09-8x500.png)
1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
- 920368-09-8
- 1-(2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- AKOS021660076
- 1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- F2877-0341
-
- インチ: 1S/C22H16F6N4O4/c1-36-16-4-2-14(3-5-16)30-20(35)17-6-7-19(34)32(31-17)11-18(33)29-15-9-12(21(23,24)25)8-13(10-15)22(26,27)28/h2-10H,11H2,1H3,(H,29,33)(H,30,35)
- InChIKey: LRSDPIJMENWFFX-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=C(OC)C=C2)=O)=NN(CC(NC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)=O)C(=O)C=C1
計算された属性
- せいみつぶんしりょう: 514.10757398g/mol
- どういたいしつりょう: 514.10757398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 重原子数: 36
- 回転可能化学結合数: 6
- 複雑さ: 874
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2877-0341-30mg |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
Life Chemicals | F2877-0341-10μmol |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
Life Chemicals | F2877-0341-25mg |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
Life Chemicals | F2877-0341-15mg |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
Life Chemicals | F2877-0341-5mg |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
Life Chemicals | F2877-0341-20mg |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 20mg |
$99.0 | 2023-11-21 | |
Life Chemicals | F2877-0341-4mg |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
Life Chemicals | F2877-0341-20μmol |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
Life Chemicals | F2877-0341-3mg |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
Life Chemicals | F2877-0341-5μmol |
1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
920368-09-8 | 90%+ | 5μmol |
$63.0 | 2023-11-21 |
1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamideに関する追加情報
1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide (CAS No. 920368-09-8): An Overview
1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide (CAS No. 920368-09-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridazines and incorporates several functional groups, including trifluoromethyl, anilino, and methoxy moieties, which contribute to its biological activity and pharmacological properties.
The trifluoromethyl groups in the compound are known for their electron-withdrawing properties, which can influence the compound's stability and reactivity. These groups are often used in drug design to enhance the lipophilicity and metabolic stability of molecules, making them valuable for developing drugs with improved pharmacokinetic profiles. The anilino group, on the other hand, is a common feature in many bioactive compounds and can participate in hydrogen bonding interactions with biological targets, thereby modulating the compound's binding affinity and selectivity.
The methoxy substituent on the phenyl ring is another key functional group that contributes to the compound's overall properties. Methoxy groups can enhance the solubility of molecules and improve their ability to cross biological membranes, which is crucial for achieving therapeutic effects. Additionally, the presence of a pyridazine ring provides a rigid structure that can stabilize specific conformations, facilitating interactions with target proteins or receptors.
Recent studies have explored the potential of 1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide as an inhibitor of various enzymes and signaling pathways involved in disease processes. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in cellular signaling cascades. Kinase inhibitors are a class of drugs that have shown promise in treating cancers and inflammatory diseases by blocking aberrant signaling pathways that drive disease progression.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the mechanism of action of 1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide and found that it selectively binds to a specific kinase domain, thereby disrupting its catalytic activity. This selective binding is attributed to the compound's unique structural features, particularly the arrangement of its functional groups and the rigidity provided by the pyridazine ring.
Another area of interest is the potential use of this compound as an anti-inflammatory agent. Inflammation is a complex biological response involving multiple signaling pathways and cytokines. Preliminary studies have indicated that 1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 by interfering with specific signaling pathways. This property makes it a promising candidate for developing new treatments for inflammatory conditions such as rheumatoid arthritis and Crohn's disease.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide in human subjects. Early results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic properties. The compound has demonstrated good oral bioavailability and a favorable safety profile, with no significant adverse effects reported at therapeutic doses.
Despite these encouraging findings, further research is needed to fully understand the mechanisms underlying the therapeutic effects of 1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide. Ongoing studies are focusing on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop more efficient synthesis methods to scale up production for clinical use.
In conclusion, 1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide (CAS No. 920368-09-8) represents a promising lead compound in medicinal chemistry with potential applications in treating various diseases. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds great promise for improving patient outcomes in multiple therapeutic areas.
920368-09-8 (1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide) 関連製品
- 1448043-37-5(N-(4-{(furan-3-yl)methyl2-(thiophen-2-yl)ethylsulfamoyl}-3-methylphenyl)acetamide)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 2228610-14-6(tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate)
- 1249391-15-8(2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine)
- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)
- 692782-14-2(tert-butyl N-[4-(methanesulfonyloxy)cyclohexyl]carbamate)
- 1394953-56-0(5-nitropyridine-2,3-diol)
- 2229274-66-0(1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol)
- 31490-86-5(Benzoic acid,2-(acetyloxy)-6-methyl-)
- 1225536-01-5(3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid)




